

Chemical properties of VO-Ohpic trihydrate

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Compound of Interest		
Compound Name:	VO-Ohpic trihydrate	
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An In-depth Technical Guide to the Chemical Properties of Bis(3-hydroxypicolinato)oxovanadium(IV) Trihydrate

Disclaimer: The compound "**VO-Ohpic trihydrate**" is not a standard chemical name found in the literature. This guide is based on the plausible interpretation that "VO-Ohpic" refers to an oxovanadium(IV) complex with 3-hydroxypicolinate, specifically bis(3-hydroxypicolinato)oxovanadium(IV), and that "trihydrate" indicates the presence of three water molecules of crystallization. The data and protocols presented are representative of this class

of compounds and are compiled from studies on analogous vanadyl complexes.

Introduction

Vanadium complexes have garnered significant interest in medicinal inorganic chemistry, primarily due to their insulin-mimetic properties.[1][2] Oxovanadium(IV), or the vanadyl cation (VO²⁺), forms stable complexes with a variety of organic ligands. These complexes are investigated as potential therapeutic agents for diabetes mellitus, aiming to offer orally active alternatives to insulin injections with improved bioavailability and reduced toxicity compared to simple vanadium salts.[3][4]

This guide focuses on the chemical properties of bis(3-hydroxypicolinato)oxovanadium(IV) trihydrate, a representative of the vanadyl-picolinate family of complexes. Picolinic acid and its derivatives are effective chelating agents for the vanadyl ion, forming stable, five- or six-coordinate complexes. The inclusion of a hydroxyl group on the pyridine ring can further modulate the electronic properties and biological activity of the complex.



Chemical Properties and Data

The chemical properties of bis(3-hydroxypicolinato)oxovanadium(IV) trihydrate are determined by the central oxovanadium(IV) core and the coordinating 3-hydroxypicolinate ligands. The complex is expected to be a paramagnetic solid with a characteristic blue or green color, typical of d¹ VO²+ complexes.

Molecular Structure

The anticipated structure of bis(3-hydroxypicolinato)oxovanadium(IV) consists of a central vanadium atom double-bonded to an oxygen atom (the vanadyl group). Two 3-hydroxypicolinate ligands coordinate to the vanadium center in a bidentate fashion through the nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group. The geometry is likely a distorted square pyramid, with the vanadyl oxygen in the apical position and the two ligands forming the basal plane. The three water molecules are incorporated into the crystal lattice.

Quantitative Data Summary

The following table summarizes typical quantitative data for oxovanadium(IV) complexes with picolinate-type ligands. Specific values for the title compound would require empirical determination.



Property	Typical Value/Range	Method of Determination
Formula Weight	$C_{12}H_{14}N_2O_9V$ (for the trihydrate)	Calculated
Appearance	Blue to green crystalline solid	Visual Inspection
Solubility	Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF.	Solubility Tests
IR Spectroscopy (cm ⁻¹)	$\nu(V=O)$: 950 - 1000 cm ⁻¹ $\nu(COO^{-})$ asymmetric: 1630 - 1670 cm ⁻¹ $\nu(COO^{-})$ symmetric: 1350 - 1420 cm ⁻¹	Fourier-Transform Infrared Spectroscopy (FTIR)
UV-Vis Spectroscopy	λ_max (nm): ~580 and ~770 (d-d transitions)	UV-Visible Spectroscopy
Magnetic Moment	~1.73 µB	Magnetic Susceptibility Measurement

Experimental Protocols

The following sections detail generalized protocols for the synthesis and characterization of bis(3-hydroxypicolinato)oxovanadium(IV) trihydrate, based on established methods for similar complexes.[5][6]

Synthesis Protocol

This protocol describes a typical template synthesis reaction.

Materials:

- Vanadyl sulfate monohydrate (VOSO₄·H₂O)
- 3-Hydroxypicolinic acid
- Sodium hydroxide (NaOH)



- Ethanol
- Deionized water

Procedure:

- Ligand Preparation: Dissolve 2.0 mmol of 3-hydroxypicolinic acid in 20 mL of an ethanol/water (1:1 v/v) mixture.
- Deprotonation: Slowly add a 1.0 M aqueous solution of NaOH dropwise to the ligand solution until a pH of ~6.5 is reached to deprotonate the carboxylic acid group.
- Vanadyl Addition: In a separate flask, dissolve 1.0 mmol of vanadyl sulfate monohydrate in 15 mL of deionized water. Warm the solution gently to ensure complete dissolution.
- Complexation: Add the vanadyl sulfate solution dropwise to the ligand solution with constant stirring.
- Reaction: Heat the resulting mixture to reflux for 2-3 hours. The color of the solution should change to a deep green or blue, indicating complex formation.
- Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in a refrigerator (4°C) overnight may facilitate the precipitation of the product.
- Isolation and Purification: Collect the crystalline product by vacuum filtration. Wash the solid
 with small portions of cold deionized water and then ethanol to remove unreacted starting
 materials.
- Drying: Dry the product in a desiccator over silica gel.

Characterization Protocols

FTIR Spectroscopy:

- Prepare a KBr pellet by mixing ~1 mg of the dried complex with ~100 mg of dry KBr powder and pressing the mixture into a thin disk.
- Record the infrared spectrum from 4000 to 400 cm⁻¹.



• Identify the characteristic strong V=O stretching band around 950-1000 cm⁻¹ and the asymmetric and symmetric carboxylate stretches.

UV-Visible Spectroscopy:

- Prepare a solution of the complex in a suitable solvent (e.g., DMSO).
- Record the electronic absorption spectrum from 300 to 900 nm.
- Identify the characteristic d-d transition bands in the visible region.

Biological Activity and Signaling Pathway

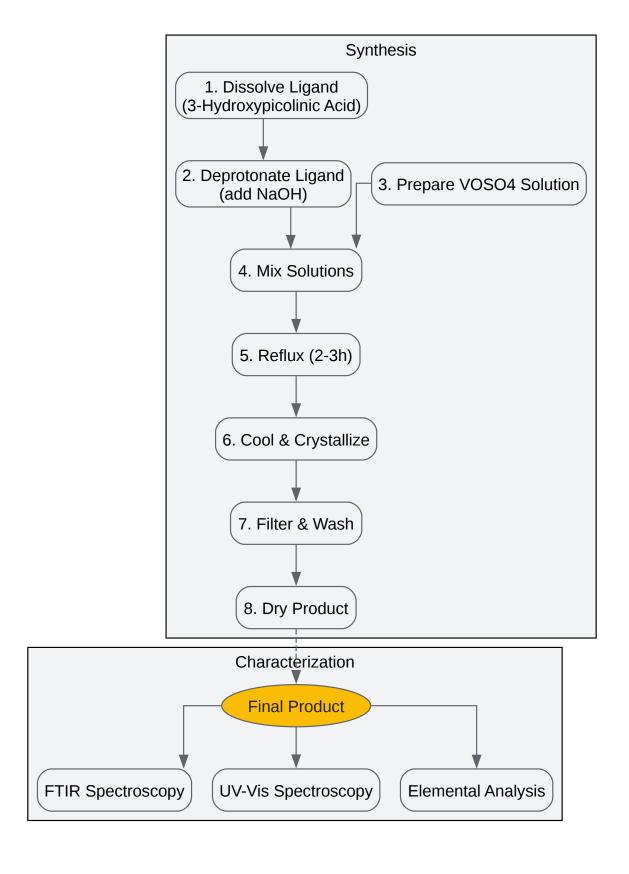
Vanadium compounds, including oxovanadium(IV) complexes, are known to exhibit insulin-mimetic activity.[7][8] This biological effect is primarily attributed to their ability to inhibit protein tyrosine phosphatases (PTPs), particularly PTP1B, which is a key negative regulator of the insulin signaling pathway.

Mechanism of Action:

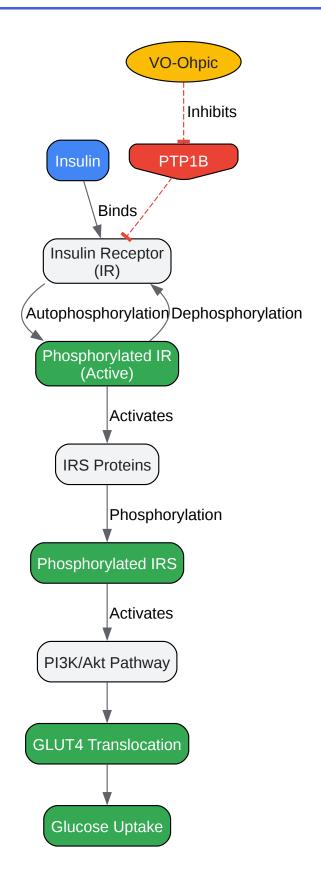
- Insulin Receptor (IR): The insulin signaling cascade begins when insulin binds to its receptor, leading to autophosphorylation of tyrosine residues on the receptor's intracellular domain.
- PTP Inhibition: In the absence of insulin, PTPs dephosphorylate the activated insulin receptor, terminating the signal. Oxovanadium(IV) complexes can inhibit these PTPs.
- Pathway Activation: By inhibiting PTPs, the vanadyl complex maintains the phosphorylated (active) state of the insulin receptor and downstream substrates like Insulin Receptor Substrate (IRS) proteins. This leads to the activation of downstream signaling pathways, such as the PI3K/Akt pathway.
- Metabolic Effects: The activation of these pathways ultimately results in the translocation of GLUT4 glucose transporters to the cell membrane, increased glucose uptake, and stimulation of glycogen synthesis, thereby lowering blood glucose levels.[1]

Visualizations Experimental Workflow Diagram









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